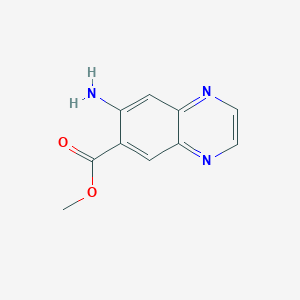
7-Amino-quinoxaline-6-carboxylic acid methyl ester
Cat. No. B8394294
M. Wt: 203.20 g/mol
InChI Key: IQCUQZCQRADUIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08580785B2
Procedure details


7.1 g (24.0 mmol) 7-tert-butoxycarbonylamino-quinoxaline-6-carboxylic acid methyl ester is added to 50 ml dioxane and 110 ml HCl 6N and heated at a temperature of 50° C. The dioxane phase is evaporated and the residue is diluted with 150 ml water. The water phase is neutralized with NaOH 2N (˜pH 8), saturated with NaCl and extracted with ethyl acetate and THF. After evaporation of the solvent, the residue is submitted to flash-chromatography to give 2.2 g (41%) of the title compound. m.p.: 180-182° C.
Name
7-tert-butoxycarbonylamino-quinoxaline-6-carboxylic acid methyl ester
Quantity
7.1 g
Type
reactant
Reaction Step One



Name
Yield
41%
Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[NH:15]C(OC(C)(C)C)=O)[N:11]=[CH:10][CH:9]=[N:8]2)=[O:4].Cl>O1CCOCC1>[CH3:1][O:2][C:3]([C:5]1[CH:6]=[C:7]2[C:12](=[CH:13][C:14]=1[NH2:15])[N:11]=[CH:10][CH:9]=[N:8]2)=[O:4]
|
Inputs


Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The dioxane phase is evaporated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the residue is diluted with 150 ml water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with ethyl acetate and THF
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After evaporation of the solvent
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C=1C=C2N=CC=NC2=CC1N
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.2 g | |
| YIELD: PERCENTYIELD | 41% | |
| YIELD: CALCULATEDPERCENTYIELD | 45.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
